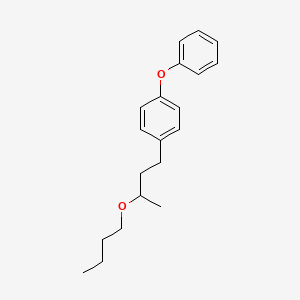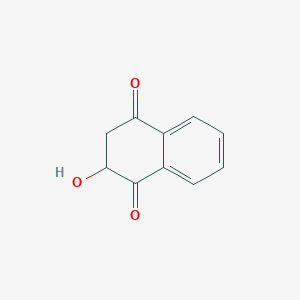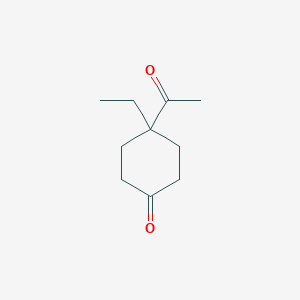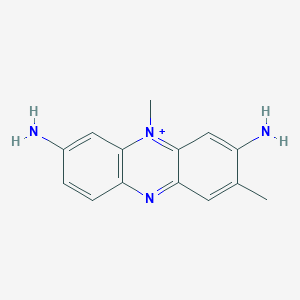
3,7-Diamino-2,5-dimethylphenazin-5-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Diamino-2,5-dimethylphenazin-5-ium is a chemical compound with the molecular formula C20H19ClN4. It is known for its vibrant color and is often used in various scientific and industrial applications. This compound is part of the phenazine family, which is characterized by a nitrogen-containing heterocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diamino-2,5-dimethylphenazin-5-ium typically involves the reaction of appropriate aromatic amines with oxidizing agents. One common method includes the use of bromine for bromination of phenothiazine at specific positions, followed by further reactions to introduce the amino groups . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as crystallization and purification to achieve high purity levels of the final product .
Chemical Reactions Analysis
Types of Reactions
3,7-Diamino-2,5-dimethylphenazin-5-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the phenazine ring, leading to different structural forms.
Substitution: The amino groups in the compound can participate in substitution reactions, where other functional groups replace the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrogen peroxide, and various acids and bases. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while substitution reactions can produce a variety of substituted phenazines .
Scientific Research Applications
3,7-Diamino-2,5-dimethylphenazin-5-ium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a dye in analytical chemistry.
Biology: The compound is employed in staining techniques for microscopy, helping to visualize cellular structures.
Medicine: Research has explored its potential use in medical diagnostics and as a therapeutic agent.
Industry: It is used in the production of dyes and pigments for various industrial applications
Mechanism of Action
The mechanism of action of 3,7-Diamino-2,5-dimethylphenazin-5-ium involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, making it useful in certain therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Safranin O: An organic chloride salt with similar staining properties, commonly used for staining Gram-negative bacteria.
Azure A: Another phenazine derivative used as a histological dye.
Uniqueness
3,7-Diamino-2,5-dimethylphenazin-5-ium is unique due to its specific amino and methyl substitutions, which confer distinct chemical and physical properties. These substitutions enhance its stability and reactivity, making it particularly useful in various scientific and industrial applications .
Properties
CAS No. |
64713-24-2 |
|---|---|
Molecular Formula |
C14H15N4+ |
Molecular Weight |
239.30 g/mol |
IUPAC Name |
3,10-dimethylphenazin-10-ium-2,8-diamine |
InChI |
InChI=1S/C14H14N4/c1-8-5-12-14(7-10(8)16)18(2)13-6-9(15)3-4-11(13)17-12/h3-7H,1-2H3,(H3,15,16)/p+1 |
InChI Key |
OADOJSAMUBKSKA-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC2=NC3=C(C=C(C=C3)N)[N+](=C2C=C1N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylbenzo[h][1,6]naphthyridine](/img/structure/B14493583.png)
![N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide](/img/structure/B14493598.png)

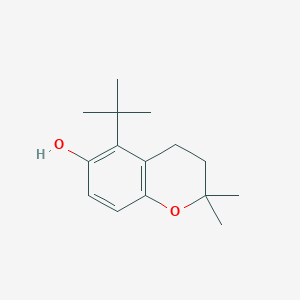

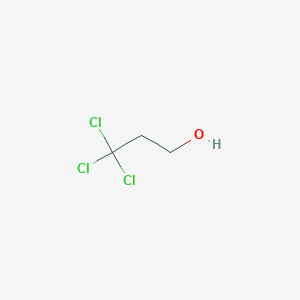
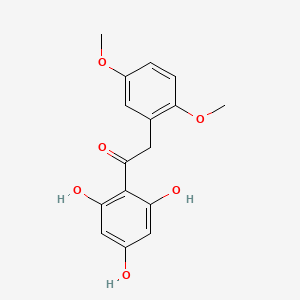
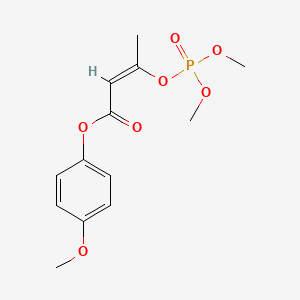
![3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)](/img/structure/B14493655.png)

